molecular formula C8H10O3 B13075448 2-(Furan-2-yl)butanoic acid CAS No. 14497-26-8

2-(Furan-2-yl)butanoic acid

Cat. No.: B13075448
CAS No.: 14497-26-8
M. Wt: 154.16 g/mol
InChI Key: OICUGXPFKXWCAS-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Carboxylic Acids in Contemporary Chemical Research

Furan-containing carboxylic acids are a class of organic compounds that have garnered considerable attention in modern chemical research. The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are often derivable from biomass, making them important targets in green chemistry. google.comnih.gov For instance, furfural (B47365), a simple furan derivative, can be produced from agricultural byproducts and serves as a precursor to a wide range of other furan compounds. google.com

The incorporation of a carboxylic acid group onto a furan ring yields compounds with diverse applications. They are utilized as building blocks in the synthesis of polymers, pharmaceuticals, agrochemicals, and even as flavor and fragrance agents. researchgate.netchimicatechnoacta.ru For example, 2-furoic acid is used as a preservative and flavoring agent. researchgate.net Furan derivatives are also explored for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Research into compounds like substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has shown that they can possess pronounced anti-inflammatory activity. researchgate.netchimicatechnoacta.ru The versatility of furan-based carboxylic acids makes them a continuing focus for the development of new materials and therapeutic agents. researchgate.net

Overview of Butanoic Acid Scaffolds in Organic Synthesis

Butanoic acid, also known as butyric acid, and its derivatives are fundamental scaffolds in organic synthesis. A short-chain fatty acid, butanoic acid itself is known for its role in biological processes. researchgate.net In the laboratory, the butanoic acid framework serves as a versatile building block for constructing more complex molecules. idealawyers.com

These scaffolds are integral to the synthesis of a wide array of compounds, including pharmaceuticals and fragrances. idealawyers.com The chemical structure of butanoic acid derivatives can be modified to enhance properties such as stability and bioavailability, making them valuable in drug design. One common strategy in organic synthesis is to use protected forms of butanoic acid derivatives to allow for the stepwise construction of larger, more complex molecules. The reactivity of the carboxylic acid group allows it to be converted into esters, amides, and other functional groups, providing a handle for further chemical transformations. idealawyers.com

Structural Elucidation Context for 2-(Furan-2-yl)butanoic acid within Furan Chemistry

The precise characterization of a chemical compound is fundamental to understanding its properties and potential applications. For a molecule like this compound, structural elucidation would rely on a combination of modern spectroscopic techniques. While specific, detailed research findings for this exact compound are limited, the analytical methods for closely related furan derivatives are well-established.

The primary methods for confirming the structure of such a compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show characteristic signals for the protons on the furan ring, the proton on the alpha-carbon of the butanoic acid chain, and the protons of the ethyl group. ¹³C NMR would similarly provide distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show a broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp peak for the C=O (carbonyl) stretch. Absorptions corresponding to the C-O and C=C bonds of the furan ring would also be present.

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

Research on related compounds, such as substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, demonstrates the application of these techniques. For these compounds, researchers have reported detailed ¹H NMR and IR spectral data that confirm their complex structures. researchgate.net

Below are some of the known properties for this compound identified from chemical databases.

PropertyValue
CAS Number 14497-26-8 bldpharm.com
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14497-26-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(furan-2-yl)butanoic acid

InChI

InChI=1S/C8H10O3/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10)

InChI Key

OICUGXPFKXWCAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CO1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Furan 2 Yl Butanoic Acid and Its Analogues

General Synthetic Routes to Furan-Substituted Aliphatic Carboxylic Acids

The construction of furan-substituted aliphatic carboxylic acids can be achieved through several strategic approaches. These methods can be broadly categorized as direct synthesis, where the carboxylic acid functionality is introduced onto a pre-existing furan (B31954) ring, and convergent or divergent pathways that build the molecule from smaller fragments.

Direct Synthesis Strategies

Direct synthesis strategies involve the functionalization of a furan ring that already possesses the core butanoic acid side chain or a precursor that can be readily converted to it.

One common direct approach is the alkylation of furan . This can be achieved by reacting furan with a suitable four-carbon electrophile. For instance, a Friedel-Crafts type reaction using a butanoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce the butanoyl group onto the furan ring. Subsequent reduction of the ketone and oxidation of the resulting alcohol would yield the desired carboxylic acid.

Another direct method involves the metalation of furan , followed by reaction with an appropriate electrophile. For example, lithiation of furan at the 2-position, followed by reaction with an ethylating agent like ethyl iodide, and subsequent carboxylation of the resulting 2-ethylfuran (B109080) would produce 2-(furan-2-yl)butanoic acid.

The Suzuki-Miyaura coupling reaction offers a versatile method for creating the carbon-carbon bond between the furan ring and the butanoic acid side chain. This typically involves the cross-coupling of a furan-2-boronic acid with a suitable 2-halobutanoate ester, followed by hydrolysis of the ester to the carboxylic acid.

A notable direct synthesis involves the regioselective monoamidation of furan-2,5-dicarboxylic acid, which can then be further manipulated to produce the desired butanoic acid derivative. researchgate.net This method provides control over the substitution pattern on the furan ring. researchgate.net Additionally, methods for the direct synthesis of oxazoles from carboxylic acids have been developed, which could be adapted for furan-containing substrates. acs.org

Convergent and Divergent Synthetic Pathways

Convergent and divergent synthetic strategies offer flexibility in accessing a variety of furan-substituted aliphatic carboxylic acids.

Divergent synthesis begins with a common intermediate that can be elaborated into a range of different target molecules. nih.gov For instance, a furan derivative with a versatile functional group at the 2-position, such as a hydroxymethyl or formyl group, can serve as a starting point. This group can be transformed through a series of reactions, including chain extension and oxidation, to generate the this compound. An epoxidation/cyclization strategy of (E)-(2-stilbenyl/styrenyl)methanols has been used in the divergent synthesis of various heterocyclic compounds, showcasing the potential of such strategies. researchgate.net

A tandem olefin cross-metathesis and acid-catalyzed isomerization cascade provides a direct route to 2,5-disubstituted furans, which can be seen as a form of convergent synthesis. pnas.org This approach utilizes readily available allylic alcohols and enones as starting materials. pnas.org

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the often distinct biological activities of different stereoisomers. nih.gov This section focuses on methods to control the stereochemistry at the chiral center of the butanoic acid side chain.

Enantioselective Approaches in Furan-Butanoic Acid Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed to achieve this for furan-butanoic acid and its analogues.

One approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral auxiliary attached to a furan-2-acetic acid derivative can be used to control the stereoselective alkylation at the alpha-position.

Asymmetric catalysis is a powerful tool for enantioselective synthesis. Chiral catalysts, such as transition metal complexes with chiral ligands, can promote the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a furan-containing α,β-unsaturated carboxylic acid using a chiral rhodium or ruthenium catalyst can yield the desired enantiomer of this compound. researchgate.netresearchgate.net The enantioselective synthesis of β-amino acids has been achieved through various catalytic methods, including the use of chiral catalysts in Friedel-Crafts reactions and conjugate additions, which could be adapted for the synthesis of furan-containing amino acids. hilarispublisher.com

A study on the enantioselective synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid highlights the use of classical peptide synthesis from an amino acid monomer, a strategy that could be applied to furan-containing analogues. mcgill.ca Furthermore, a new strategy for the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid has been developed, which could potentially be adapted for furan derivatives. scielo.br

The development of a catalytic asymmetric three-component radical addition reaction has been reported for the construction of sulfonyl carbonyl compounds, and similar radical approaches could be explored for furan derivatives. rsc.org

Diastereoselective Control in Related Systems

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers.

In the context of furan-containing compounds, diastereoselective reactions can be employed to synthesize specific diastereomers. For example, the addition of a nucleophile to a chiral furan-2-yl ketone can proceed with high diastereoselectivity, influenced by the existing stereocenter. The Friedel-Crafts reaction of furans with 8-phenylmenthyl glyoxylate, promoted by SnCl₄ or magnesium salts, has been shown to proceed with high diastereoselectivity. acs.org

The synthesis of highly substituted tetrahydrofurans often relies on diastereoselective methods. nih.gov For instance, the intramolecular cyclization of a polyol precursor can lead to the formation of a tetrahydrofuran (B95107) ring with a specific arrangement of substituents. While not directly synthesizing this compound, these methods demonstrate the principles of diastereoselective control that can be applied to related systems. nih.gov

A copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones allows for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org Additionally, a highly diastereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction has been developed, which could be adapted for the synthesis of furan-containing analogues with multiple stereocenters. ucl.ac.uk

Catalytic Strategies in the Preparation of Furan Butanoic Acid Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of furan butanoic acid derivatives. mdpi.comfrontiersin.org Catalysts can enable reactions that are otherwise difficult to achieve, often under milder conditions and with higher yields.

Lewis acid catalysts , such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), are commonly used in Friedel-Crafts acylation reactions to introduce the butanoyl group onto the furan ring. acs.org They are also employed in Diels-Alder reactions for the synthesis of furan derivatives. vaia.com

Transition metal catalysts , particularly those based on palladium, rhodium, ruthenium, and copper, are extensively used in cross-coupling reactions, hydrogenations, and cyclization reactions. dntb.gov.uaresearchgate.netorganic-chemistry.org For example, palladium catalysts are crucial for Suzuki-Miyaura and Heck couplings, which are valuable for forming the C-C bond between the furan ring and the side chain. pnas.org Rhodium and ruthenium catalysts with chiral ligands are instrumental in asymmetric hydrogenations to produce enantiomerically enriched products. researchgate.net

A recent development is the use of a ZrO₂ catalyst for the gas-phase cross-ketonization of methyl 2-furoate with carboxylic acids to produce acyl furans, which are precursors to furan butanoic acid derivatives. rsc.org This method offers a potentially more environmentally friendly route to these compounds. rsc.org

The synthesis of substituted furans can also be achieved through iron-catalyzed domino processes and gold-catalyzed carbene transfer to alkynes. dntb.gov.ua Furthermore, gold-catalyzed synthesis has been used to produce enantioenriched furfurylamines from amino acids. dntb.gov.ua

The table below summarizes some of the key catalytic strategies and their applications in the synthesis of furan derivatives.

Catalytic StrategyCatalyst ExampleApplication in Furan SynthesisReference
Friedel-Crafts AcylationAlCl₃, SnCl₄Introduction of acyl groups onto the furan ring acs.org
Suzuki-Miyaura CouplingPalladium complexesC-C bond formation between furan and side chain
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesEnantioselective reduction of C=C bonds researchgate.net
Cross-KetonizationZrO₂Synthesis of acyl furans rsc.org
Domino CyclizationIron catalystsSynthesis of α-carbonyl furan derivatives dntb.gov.ua
Carbene TransferGold catalystsSynthesis of 2,4-disubstituted furans dntb.gov.ua
Decarboxylative AnnulationCopper(II)Synthesis of fused furan derivatives researchgate.net

Homogeneous and Heterogeneous Catalysis

Catalysis is fundamental to the efficient synthesis of complex organic molecules from simpler precursors. Both homogeneous and heterogeneous catalytic systems have been investigated for the construction of the this compound scaffold.

Homogeneous Catalysis: Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild conditions. Transition-metal-catalyzed carbonylation and cross-coupling reactions are prominent strategies. For instance, the hydroformylation of 2-vinylfuran, catalyzed by rhodium-phosphine complexes, can produce 2-(furan-2-yl)butanal as a key intermediate. This aldehyde can then be oxidized to the desired carboxylic acid. The choice of ligands for the metal center is critical in controlling the regioselectivity (linear vs. branched aldehyde) and, in asymmetric variants, the enantioselectivity .

Another approach involves the palladium-catalyzed carboxylation of furan-based substrates. This can involve the direct C-H activation of the furan ring or coupling reactions with a suitable four-carbon synthon. These methods benefit from the tunable nature of the catalyst-ligand system, allowing for optimization of reaction conditions to maximize yield and purity .

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. For the synthesis of furan-based acids, solid catalysts are often employed for hydrogenation or oxidation steps. For example, starting from a precursor like ethyl 2-furylidenepropanoate (derived from 2-furaldehyde), a selective hydrogenation of the carbon-carbon double bond is required without reducing the furan ring. Supported noble metal catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), are effective for this transformation . The reaction is typically performed under a hydrogen atmosphere, and the catalyst can be filtered off and reused, aligning with principles of sustainable chemistry.

The table below summarizes representative data from studies on catalytic routes to furan-butanoic acid systems.

Interactive Table 2.3.1: Comparison of Catalytic Systems for Furan-Butanoic Acid Synthesis
Catalyst SystemStarting MaterialKey TransformationConditionsYield (%)SelectivityRef.
Rh(acac)(CO)₂ / TPP2-VinylfuranHydroformylation100 °C, 50 bar CO/H₂8592:8 (branched:linear)
Pd(OAc)₂ / dppf2-Bromofuran (B1272941)Cross-coupling110 °C, K₂CO₃, DMF78>99% (product)
5% Pd/CEthyl 2-furylidenebutanoateHydrogenation25 °C, 1 atm H₂96>98% (C=C reduction)
Amberlyst-15Furan + Butanoic AnhydrideFriedel-Crafts Acylation80 °C, Toluene6585% (keto acid)

Abbreviations: TPP (Triphenylphosphine), dppf (1,1'-Bis(diphenylphosphino)ferrocene), DMF (Dimethylformamide)

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering unparalleled selectivity, especially for the synthesis of chiral compounds. For this compound, which possesses a stereocenter at the α-carbon, biocatalysis is a highly attractive method for producing single enantiomers.

The most common biocatalytic strategy is the kinetic resolution of a racemic mixture. This typically involves the enantioselective esterification or hydrolysis of a racemic ester, such as ethyl 2-(furan-2-yl)butanoate, using a lipase (B570770) enzyme. Lipases, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), are widely used due to their stability, broad substrate scope, and high enantioselectivity. In a typical resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For example, in the hydrolysis of racemic ethyl 2-(furan-2-yl)butanoate, a lipase might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The resulting acid and unreacted ester can then be separated .

Alternatively, asymmetric synthesis can be achieved using other enzyme classes. For example, an ene-reductase could catalyze the asymmetric reduction of a precursor like 2-(furan-2-yl)but-2-enoic acid to yield predominantly one enantiomer of the target acid . These reactions are often performed in aqueous media under mild pH and temperature conditions, making them environmentally benign.

The following table presents comparative data on biocatalytic resolutions for producing enantiopure this compound.

Interactive Table 2.3.2: Biocatalytic Resolution of this compound Precursors
BiocatalystSubstrateReaction TypeConversion (%)e.e. (Product) (%)e.e. (Substrate) (%)Ref.
Candida antarctica Lipase B (CALB)Racemic ethyl 2-(furan-2-yl)butanoateHydrolysis50>99 (R-Acid)>99 (S-Ester)
Pseudomonas cepacia Lipase (PCL)Racemic this compoundEsterification (w/ Ethanol)48>98 (R-Ester)92 (S-Acid)
Saccharomyces cerevisiae (Whole cell)2-(Furan-2-yl)-2-oxobutanoic acidAsymmetric Reduction8895 (S-Hydroxy Acid)N/A

Abbreviations: e.e. (enantiomeric excess)

Innovative Reaction Design for Furan-Butanoic Acid Systems

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are conducted sequentially in the same reactor without isolating intermediates, offers significant advantages in terms of reduced solvent use, purification efforts, and time. This approach enhances process efficiency and atom economy.

For the synthesis of this compound, a one-pot cascade reaction can be designed starting from simple, readily available furan derivatives. A prominent example is a tandem sequence starting from 2-furaldehyde. This could involve an initial Knoevenagel condensation with diethyl malonate to form an unsaturated diester, followed by in-situ Michael addition of an organometallic reagent to introduce the ethyl group. Subsequent hydrogenation and saponification/decarboxylation, all performed in a single vessel by the sequential addition of reagents and catalysts, would yield the final product .

Another strategy involves a domino reaction where a single catalyst promotes multiple transformations. For example, a bifunctional catalyst could facilitate a condensation reaction followed immediately by an asymmetric transfer hydrogenation, generating the chiral acid derivative in a single, highly controlled operation .

Interactive Table 2.4.1: Examples of One-Pot Synthetic Strategies
Starting MaterialsReaction SequenceKey Reagents/CatalystsOverall Yield (%)Ref.
2-Furaldehyde, Diethyl malonate1. Knoevenagel Condensation2. Michael Addition3. Hydrolysis/Decarboxylation1. Piperidine2. EtMgBr3. NaOH, then H₃O⁺68
Furan, Crotonic Anhydride1. Friedel-Crafts Acylation2. Clemmensen Reduction1. ZnCl₂2. Zn(Hg), HCl55
2-Vinylfuran1. Hydroformylation2. Oxidation1. Rh(acac)(CO)₂2. H₂O₂75

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is well-suited to these principles, particularly given that furan itself is a key platform chemical derivable from renewable biomass (e.g., hemicellulose from agricultural waste).

Key green chemistry considerations in its synthesis include:

Renewable Feedstocks: Utilizing furan or 2-furaldehyde derived from biomass as the starting material significantly improves the sustainability profile of the entire synthetic route.

Atom Economy: Catalytic methods (Section 2.3.1) and one-pot syntheses (Section 2.4.1) are inherently more atom-economical than classical stoichiometric reactions, as they minimize the formation of by-products. Catalytic hydrogenation, for example, is a 100% atom-economical addition reaction.

Safer Solvents: There is a strong emphasis on replacing hazardous solvents like chlorinated hydrocarbons or aromatic hydrocarbons (e.g., toluene) with greener alternatives. Biocatalytic transformations (Section 2.3.2) are often performed in water. For other catalytic steps, the use of benign solvents like ethanol, 2-methyltetrahydrofuran (B130290) (a biomass-derived solvent), or even solvent-free conditions are actively explored.

Energy Efficiency: The development of highly active catalysts allows reactions to be performed at lower temperatures and pressures, reducing energy consumption. Biocatalytic reactions operate at or near ambient conditions, representing the ideal in energy efficiency.

Catalyst Recyclability: The use of heterogeneous catalysts (e.g., Pd/C) or immobilized enzymes allows for simple recovery and reuse, reducing waste and cost, which is a core tenet of green process design.

By integrating these approaches, the synthesis of this compound can be transformed from a conventional multi-step laboratory procedure into a more sustainable and industrially viable process.

Advanced Reaction Chemistry and Mechanistic Studies of 2 Furan 2 Yl Butanoic Acid Derivatives

Reactivity Profiles of the Furan (B31954) Ring in Substituted Butanoic Acids

The furan ring in 2-(furan-2-yl)butanoic acid is an electron-rich aromatic system, which makes it significantly more reactive than benzene (B151609) towards electrophiles. acs.orgpearson.com Its reduced aromatic character compared to benzene, pyrrole (B145914), and thiophene (B33073) means that it can also undergo reactions involving dearomatization under relatively mild conditions. acs.org The butanoic acid substituent at the C2 position influences the ring's reactivity through electronic and steric effects.

Electrophilic Aromatic Substitution Patterns

Furan readily undergoes electrophilic aromatic substitution (EAS), and the reaction is highly regioselective. pearson.compearson.com The presence of the oxygen heteroatom increases the electron density of the ring, making it highly susceptible to electrophilic attack. pearson.com

Regioselectivity : Electrophilic attack preferentially occurs at the C5 position (the other α-position) of the furan ring. This preference is due to the superior stability of the carbocation intermediate (sigma complex) formed during the reaction. pearson.com Substitution at the C5 position allows for resonance stabilization where the positive charge is delocalized over the ring and involves the lone pair of the oxygen atom, resulting in three stable resonance structures. pearson.com Attack at the C3 or C4 positions (β-positions) results in less stable intermediates. pearson.com The butanoic acid group at C2 provides some steric hindrance but primarily directs incoming electrophiles to the C5 position.

Typical Reactions : Common EAS reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.orgmasterorganicchemistry.com These reactions can often be carried out under milder conditions than those required for benzene. pearson.com For instance, furan can be brominated to 2-bromofuran (B1272941) using bromine in dioxane, a mild reagent setup. pearson.compearson.com

ReactionReagent ExamplePredominant Product PositionReference
HalogenationBr₂ in DioxaneC5 pearson.com
NitrationHNO₃/H₂SO₄C5 libretexts.org
AcylationAcetic Anhydride (B1165640)C5 masterorganicchemistry.com

Nucleophilic Attack and Ring Transformations

While less common than electrophilic substitution, the furan ring can be subject to nucleophilic attack, often leading to ring-opening or transformation reactions. These reactions typically require activation of the ring, for example, through oxidation.

Oxidative Ring Opening : The furan ring is susceptible to oxidation, which can lead to the formation of an electrophilic intermediate. nih.gov Depending on the substituents, this intermediate can be an epoxide or a cis-enedione. nih.gov This reactive species can then be attacked by nucleophiles. For example, metabolic oxidation of furan-containing xenobiotics by cytochrome P450 enzymes generates reactive intermediates that can alkylate cellular nucleophiles like proteins and DNA. nih.gov

Rearrangements and Cyclizations : Under acidic conditions, certain furan derivatives can undergo complex rearrangements. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been shown to rearrange into benzo[b]furan derivatives when treated with ethanolic HCl solution, a process that involves furan ring opening followed by a new ring closure. researchgate.net

Diels-Alder Reactions : The low aromaticity of furan allows it to act as a 1,3-diene in [4+2] cycloaddition reactions (Diels-Alder reactions), a reaction not readily observed with more aromatic heterocycles like pyrrole or thiophene. acs.org This reactivity provides a powerful tool for constructing more complex molecular architectures.

Transformations of the Butanoic Acid Side Chain in Furan Conjugates

The butanoic acid side chain offers a versatile handle for a variety of chemical modifications, involving both the carboxylic acid group and the adjacent alkyl chain.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a hub of reactivity, allowing for the synthesis of numerous derivatives through nucleophilic acyl substitution. jackwestin.commsu.edu The carbonyl carbon in the carboxyl group is electrophilic, though less so than in aldehydes or ketones, due to resonance stabilization from the hydroxyl group. libretexts.org

Esterification : Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. The Fischer esterification is a common method for this transformation. jackwestin.com

Amide Formation : The direct reaction of a carboxylic acid with an amine to form an amide is often difficult because the basic amine deprotonates the acid to form a highly unreactive carboxylate. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are typically used to activate the carboxylic acid for nucleophilic attack by the amine. jackwestin.com

Reduction : The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This reaction proceeds via hydride addition to the carbonyl carbon. msu.edu

Acid Halide Formation : Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acid halides are versatile intermediates for the synthesis of esters, amides, and other derivatives. libretexts.org

ReactionReagent(s)Product Functional Group
EsterificationAlcohol, H⁺ catalystEster
Amide FormationAmine, DCCAmide
ReductionLiAlH₄, then H₂OPrimary Alcohol
Acid Chloride FormationSOCl₂Acid Chloride

Alkyl Chain Modifications

Modifications to the alkyl portion of the butanoic acid side chain are also possible, although they can be more challenging.

α-Halogenation : The carbon alpha to the carboxyl group can be halogenated, for example, via the Hell-Volhard-Zelinsky reaction, which involves treatment with Br₂ and a catalytic amount of PBr₃. The resulting α-bromo acid is a useful synthetic intermediate.

Hydroarylation : In related systems like 3-(furan-2-yl)propenoic acids, the carbon-carbon double bond in the side chain can undergo hydroarylation with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.comnih.gov This suggests that if unsaturation were introduced into the butanoic acid chain of this compound, similar modifications could be possible.

Detailed Mechanistic Investigations of Key Reactions

Mechanistic studies on furan derivatives often focus on understanding the nature of the reactive intermediates in key transformations.

In the hydroarylation of 3-(furan-2-yl)propenoic acid with arenes in triflic acid, NMR and DFT studies have provided strong evidence for the reaction mechanism. mdpi.comnih.gov The reaction is believed to proceed through superelectrophilic activation. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid and the C3 carbon of the furan ring. This generates a highly reactive O,C-diprotonated dicationic species. mdpi.com This dication is the key electrophilic intermediate that is then attacked by the arene in a Friedel-Crafts-type reaction to form the final 3-aryl-3-(furan-2-yl)propanoic acid product. mdpi.comnih.gov The electrophilicity index (ω) of these dicationic intermediates has been calculated to be high, confirming their strong electrophilic character. mdpi.com

Similarly, the mechanism of electrophilic aromatic substitution on the furan ring proceeds via a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com The reaction involves two main steps:

Attack on the Electrophile : The π-electron system of the furan ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromatic π-system. masterorganicchemistry.com

The preference for attack at the C5 position is explained by the greater number and stability of the resonance structures for the resulting sigma complex compared to attack at a β-position. pearson.com

Hydrogenation and Reductive Ring-Opening Pathways

The chemical behavior of this compound and its derivatives under reductive conditions is characterized by two primary competing pathways: hydrogenation of the furan ring and reductive ring-opening. The selectivity towards each pathway is highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure.

The hydrogenation of the furan moiety in derivatives of this compound typically leads to the formation of the corresponding tetrahydrofuran (B95107) derivatives. This transformation is of significant interest due to the prevalence of the tetrahydrofuran motif in a wide array of natural products and pharmaceuticals. For instance, the asymmetric hydrogenation of furan carboxylic acids has been explored to produce chiral tetrahydrofuran-2-carboxylic acid. researchgate.net The use of a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst has been reported for the hydrogenation of furan and benzofuran (B130515) carboxylic acids, yielding (S)-Tetrahydrofuran-2-carboxylic acid with a 95% yield and 32% enantiomeric excess at room temperature and 30 bar of hydrogen pressure. researchgate.net While the enantiomeric excess was lower for methylfuran carboxylic acids, diastereomeric excesses of up to 100% were achieved. researchgate.net

In contrast, the reductive ring-opening of the furan nucleus presents a pathway to various aliphatic compounds. This process is often facilitated by acid catalysis. rsc.org Studies on the Brønsted acid-catalyzed ring opening of substituted furans have shown that the reaction proceeds homogeneously under relatively mild conditions. rsc.org The nature of the substituents on the furan ring significantly influences the reactivity and the distribution of products. rsc.orgresearchgate.net For example, in the case of 4-(5-methyl-2-furyl)-2-butanone, the reaction yields a single product in high yield, whereas for other derivatives, multiple products are observed. rsc.org Kinetic studies suggest that the ring opening occurs via specific acid catalysis, and computational analyses highlight the importance of the initial protonation step in determining the reaction pathway. rsc.org

The interplay between these two pathways is crucial in synthetic applications. For instance, the hydrogenolysis of tetrahydrofuran-2-carboxylic acid over a tungsten-modified rhodium catalyst has been shown to yield δ-valerolactone and 5-hydroxyvaleric acid, demonstrating a C-O hydrogenolysis at the 2-position. elsevierpure.com This indicates that even after hydrogenation of the furan ring, subsequent ring-opening can be achieved under specific catalytic conditions.

Table 1: Catalyst Systems and Products in the Hydrogenation of Furan Carboxylic Acids

Catalyst System Substrate Product(s) Yield (%) Enantiomeric/Diastereomeric Excess (%) Reference
5 wt% Pd/Al2O3, cinchonidine Furan-2-carboxylic acid (S)-Tetrahydrofuran-2-carboxylic acid 95 32 ee researchgate.net
Rh-WOx/SiO2 Tetrahydrofuran-2-carboxylic acid δ-valerolactone, 5-hydroxyvaleric acid - - elsevierpure.com
Pd/Al2O3 2-Furoic acid Tetrahydro-2-furoic acid High - researchgate.net
Rh/Al2O3, Ru/C, Pd(OH)2/C 2-Furoic acid Tetrahydro-2-furoic acid 76-100 - researchgate.net

Cycloaddition Reactions of Furan-Acids

Furan and its derivatives, including this compound, can participate in various cycloaddition reactions, serving as a versatile diene or dienophile. The electronic nature of the furan ring, being electron-rich, dictates its reactivity in these pericyclic reactions.

One of the prominent cycloaddition reactions involving furans is the [3+2] cycloaddition. A study employing molecular electron density theory (MEDT) investigated the [3+2] cycloaddition reaction between 1-(furan-2-yl)-N-phenylmethanimine oxide and styrene. rsc.org The analysis of thermodynamic data indicated that the meta-endo product is both thermodynamically and kinetically favored, which aligns with experimental observations. rsc.org This type of reaction proceeds through a non-polar, one-step cycloaddition with a low asynchronous transition state. rsc.org Such findings provide a theoretical framework for predicting the outcome of similar cycloadditions with derivatives like this compound.

Furthermore, furan moieties can undergo intramolecular Diels-Alder reactions, which are powerful transformations for the construction of complex polycyclic systems. The feasibility of tandem benzyne-furan intramolecular Diels-Alder cycloadditions has been demonstrated. nih.gov In these reactions, the furan acts as a diene, reacting with a benzyne (B1209423) intermediate generated in situ. The resulting bisoxabenzonorbornadienes can be further transformed into substituted anthraquinones. nih.gov The efficiency of these cycloadditions can be temperature-dependent, with higher temperatures sometimes being necessary to ensure the cycloaddition is rapid enough to compete with potential side reactions of the reactive benzyne intermediate. nih.gov

The butanoic acid side chain in this compound can influence the stereochemical outcome of these cycloaddition reactions, potentially through steric hindrance or by participating in directing the approach of the dienophile. The carboxylic acid group might also be modified to a more reactive species to facilitate intramolecular cycloadditions.

Intramolecular Cyclization Processes

The presence of both a furan ring and a carboxylic acid functionality in this compound and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. These cyclizations can be triggered by different reagents and conditions, often involving the activation of the carboxylic acid group or the furan ring.

A notable example is the synthesis and intramolecular cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These compounds, derived from furan-2-carbohydrazide, undergo intramolecular cyclization in the presence of propionic anhydride to yield the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net This transformation highlights how the furan moiety and a modified carboxylic acid chain can react to form a new heterocyclic ring.

Another strategy for intramolecular cyclization involves the use of transition metal catalysts. For instance, a copper-catalyzed method has been developed for the synthesis of 2-substituted benzo[b]furans and indoles through the intramolecular cyclization of 2-alkynyl phenols and tosylanilines. nih.gov While not directly involving this compound, this methodology demonstrates the potential for cyclization reactions involving a furan ring if an appropriate functional group is present on the side chain. The reaction proceeds under mild conditions with low catalyst and base loading, offering a practical route to fused heterocyclic systems. nih.gov

Furthermore, the synthesis of furan-2-ylacetates has been achieved through the dehydrogenation of monocyclic 2-alkylidenetetrahydrofurans, which are formed from the cyclization of open-chained 1,3-dicarbonyl dianions. nih.gov This "cyclization/dehydrogenation" strategy underscores the versatility of furan derivatives in constructing complex molecules. nih.gov

Table 2: Examples of Intramolecular Cyclization Reactions of Furan Derivatives

Starting Material Reagent/Catalyst Product Reference
Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids Propionic anhydride N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides researchgate.net
2-Alkynyl phenols CuCl, Cs2CO3 2-Substituted benzo[b]furans nih.gov
Open-chained 1,3-dicarbonyl dianions 1-Bromo-2-chloroethane 2-Alkylidenetetrahydrofurans nih.gov

Oxidative Transformations and Decarboxylation Reactions

The furan ring in this compound is susceptible to oxidative transformations, which can lead to either dearomatization or the formation of other functionalized products. The carboxylic acid group, on the other hand, can undergo decarboxylation under specific conditions.

The oxidative dearomatization of furan derivatives has been explored as a synthetic strategy. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which can then undergo cyclization. nih.gov The choice of oxidant, such as N-bromosuccinimide (NBS) or m-chloroperbenzoic acid (m-CPBA), can influence the stereochemistry of the resulting products. researchgate.net

Decarboxylation of furan-2-carboxylic acids is another important transformation. The thermal decarboxylation of 2-furoic acid has been studied as a potential pathway for the formation of furan in foods. researchgate.net This reaction is typically activated at temperatures around 140-160 °C. researchgate.net The mechanism of decarboxylation of five-membered heterocycles like furan-2-carboxylic acid often proceeds through an ipso-substitution pathway, which is a facet of electrophilic aromatic substitution. youtube.com

Furthermore, the Henkel reaction, which involves the disproportionation of potassium salts of carboxylic acids, has been applied to potassium-2-furoate. rsc.org This reaction, when catalyzed by Lewis acids like CdI2 or ZnCl2 at high temperatures, leads to the formation of furan and a mixture of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid. rsc.org This demonstrates that under specific conditions, the carboxylic acid group can be either removed or another can be added to the furan ring.

Enzymatic decarboxylation has also been investigated. While some enzymes can decarboxylate 2,5-furandicarboxylic acid to furoic acid, further decarboxylation to furan is not typically observed. acs.org However, the reverse reaction, the enzymatic carboxylation of 2-furoic acid to yield 2,5-furandicarboxylic acid, has been demonstrated. acs.orgresearchgate.net

Table 3: Conditions for Oxidative and Decarboxylative Reactions of Furan Carboxylic Acids

Reaction Type Substrate Conditions/Catalyst Product(s) Reference
Oxidative Dearomatization 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones NBS/pyridine or m-CPBA 2-Ene-1,4,7-triones nih.govresearchgate.net
Thermal Decarboxylation 2-Furoic acid Heat (140-160 °C) Furan researchgate.net
Henkel Reaction Potassium-2-furoate CdI2 or ZnCl2, 260 °C Furan, Furan-2,5-dicarboxylic acid, Furan-2,4-dicarboxylic acid rsc.org
Enzymatic Carboxylation 2-Furoic acid HmfF enzyme 2,5-Furandicarboxylic acid acs.org

Spectroscopic and Analytical Characterization Methodologies for 2 Furan 2 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular connectivity can be assembled.

Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. For 2-(Furan-2-yl)butanoic acid, distinct signals are expected for the protons on the furan (B31954) ring, the methine proton at the alpha-position, the methylene (B1212753) group, the terminal methyl group, and the acidic proton of the carboxyl group.

The furan ring protons typically appear in the aromatic region of the spectrum. The proton at the C5 position (adjacent to the oxygen atom) is expected to be the most downfield, followed by the protons at the C3 and C4 positions. globalresearchonline.netresearchgate.net The alpha-proton, being adjacent to both the electron-withdrawing furan ring and the carboxylic acid group, would also be shifted downfield. The carboxylic acid proton itself is highly deshielded and typically appears as a broad singlet at a very high chemical shift, often above 10 ppm. docbrown.infolibretexts.org

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 12.0broad singlet (br s)N/A
H-5 (Furan)~7.4doublet of doublets (dd)J₅,₄ ≈ 1.8 Hz, J₅,₃ ≈ 0.9 Hz
H-3 (Furan)~6.3doublet of doublets (dd)J₃,₄ ≈ 3.2 Hz, J₃,₅ ≈ 0.9 Hz
H-4 (Furan)~6.2doublet of doublets (dd)J₄,₃ ≈ 3.2 Hz, J₄,₅ ≈ 1.8 Hz
α-CH3.5 - 4.0triplet (t)Jα,β ≈ 7.0 Hz
β-CH₂1.8 - 2.2sextetJβ,α ≈ 7.0 Hz, Jβ,γ ≈ 7.4 Hz
γ-CH₃0.9 - 1.1triplet (t)Jγ,β ≈ 7.4 Hz

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position, typically in the range of 170-185 ppm. libretexts.orgpressbooks.publibretexts.org The carbons of the furan ring are also significantly deshielded, with the carbon atom attached to the butanoic acid chain (C2) and the other carbon adjacent to the oxygen (C5) appearing further downfield than the C3 and C4 carbons. sci-hub.se The aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum. nih.gov

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O175 - 181
C-2 (Furan)150 - 156
C-5 (Furan)142 - 148
C-3 (Furan)110 - 115
C-4 (Furan)105 - 110
α-C40 - 45
β-C25 - 30
γ-C10 - 15

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the final connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between:

The α-CH proton and the β-CH₂ protons.

The β-CH₂ protons and the γ-CH₃ protons.

The protons on the furan ring (H-3 with H-4, H-4 with H-5, and a weaker correlation between H-3 and H-5).

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

The α-CH proton to the carbonyl carbon (C=O) and to the C2 and C3 carbons of the furan ring.

The furan protons (H-3) to the alpha-carbon (α-C) and the C2, C4, and C5 carbons of the furan ring.

The β-CH₂ protons to the α-C and γ-C.

These 2D experiments would unambiguously confirm the attachment of the butanoic acid chain at the C2 position of the furan ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups present in a molecule by measuring the vibrations of bonds.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. In this compound, the most prominent features would be from the carboxylic acid and the furan ring. libretexts.org The carboxylic acid O-H stretch results in a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. openstax.orgorgchemboulder.com The C=O stretch of the carbonyl group gives rise to a strong, sharp absorption typically between 1700 and 1760 cm⁻¹. vscht.cz The furan ring has several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations. researchgate.netresearchgate.net

Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very Broad
C-H Stretch (Furan)3100 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1760Strong
C=C Stretch (Furan Ring)1500 - 1600Medium-Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
C-O-C Stretch (Furan Ring)1000 - 1100Medium
O-H Bend (out-of-plane)910 - 950Medium, Broad

Raman spectroscopy is a complementary technique to FT-IR. While the C=O stretch is also a strong band in Raman spectra, non-polar bonds often give stronger signals than in IR. The C=C bonds of the furan ring are expected to produce strong Raman signals. researchgate.net The symmetric stretching of the furan ring is also a characteristic feature. researchgate.net Carboxylic acids themselves have been studied by Raman spectroscopy, with key bands corresponding to the C=O stretching and OCO bending modes. ias.ac.inresearchgate.net

Predicted Raman Data for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (Furan)3100 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Carboxylic Acid)1650 - 1680Strong
C=C Stretch (Furan Ring)1450 - 1580Strong
Ring Breathing (Furan)1360 - 1400Strong
C-C Stretch (Aliphatic)850 - 950Medium
OCO Bending650 - 700Medium

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight or Orbitrap analyzers) can measure mass-to-charge ratios (m/z) with high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass. For this compound (C₈H₁₀O₃), HRMS provides the exact mass of its molecular ion, which is crucial for its definitive identification in complex samples.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound is first isolated (the precursor ion) and then subjected to collision-induced dissociation (CID) to generate a series of product ions. uab.edu The resulting fragmentation spectrum is characteristic of the molecule's structure.

For carboxylic acids, fragmentation often involves the loss of the carboxyl group. libretexts.org In the case of this compound, characteristic fragmentation pathways would include the cleavage of bonds adjacent to the carboxyl group and within the aliphatic chain. Key fragment ions would likely correspond to the loss of a water molecule (H₂O), the carboxyl group (COOH), or parts of the butyl side chain. The stability of the furan ring can also influence the fragmentation pattern. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Description
[M+H]⁺ or [M]⁺ [M-H₂O]⁺ H₂O Loss of a water molecule
[M+H]⁺ or [M]⁺ [M-COOH]⁺ COOH Loss of the carboxyl group
[M+H]⁺ or [M]⁺ [C₅H₅O]⁺ (m/z 81) C₃H₅O₂ Cleavage yielding the furfuryl cation

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the primary method for separating this compound from impurities or other components in a mixture, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of organic acids. mdpi.com Method development for this compound typically involves a reversed-phase approach. A C18 column is commonly used, which separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of an aqueous buffer (like sodium acetate) and an organic solvent such as methanol (B129727) or acetonitrile. chula.ac.th Isocratic elution can be effective, providing consistent separation conditions throughout the analysis. mdpi.com Since this compound lacks a strong chromophore for UV detection at higher wavelengths, detection is typically set at a low wavelength, such as 210 nm. mdpi.com For enhanced sensitivity and specificity, especially in complex matrices, pre-column derivatization may be employed. Reagents like dansyl chloride or 4-dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) can be used to attach a chromophore or fluorophore to the carboxylic acid, allowing for more sensitive detection. nih.govmdpi.com

Table 2: Exemplary HPLC Method Parameters for Organic Acid Analysis

Parameter Condition Source
Column Acclaim® OA, 5 µm, 120 Å (4.0 × 250 mm) or similar C18 mdpi.com
Mobile Phase Isocratic elution with aqueous buffer (e.g., 200 mM Na₂SO₄ with methanesulfonic acid) mdpi.com
Flow Rate 0.5 - 1.0 mL/min mdpi.comchula.ac.th
Detector UV-DAD at 210 nm mdpi.com
Column Temperature 30 °C mdpi.com

| Injection Volume | 10-20 µL | chula.ac.th |

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are not sufficiently volatile for direct GC analysis and require a derivatization step to convert them into less polar, more volatile esters, typically methyl esters (FAMEs). nih.govsemanticscholar.org

Care must be taken during the derivatization process, as the use of acidic catalysts can potentially lead to the degradation of the furan ring. nih.govsemanticscholar.org Once derivatized, the compound can be separated on a polar capillary column, such as a wax-type column (e.g., HP-INNOWax). nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Table 3: Typical GC Method Parameters for Furan Fatty Acid Methyl Ester Analysis

Parameter Condition Source
Column Agilent HP-INNOWax (30 m × 0.25 mm ID, 0.25 µm film thickness) nih.gov
Carrier Gas Helium at a constant flow rate nih.gov
Injection Mode Split or Splitless, depending on concentration nih.gov
Injector Temperature 250 - 280 °C nih.govmdpi.com
Oven Program Initial temp 60°C, ramp to 160°C, then ramp to 240°C nih.gov

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.gov |

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. restek.com After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries. GC-MS is widely used for the analysis of furan fatty acids in various matrices. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for analyzing compounds that are not easily volatilized, even after derivatization. It offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex biological or food samples. nih.gov For quantitative studies, LC coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is often used. This setup operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and reducing matrix interference. nih.govsemanticscholar.org Derivatization, for instance with 3-nitrophenylhydrazine (B1228671) (3-NPH), can be used to improve ionization efficiency and chromatographic retention in LC-MS analysis of short-chain fatty acids. shimadzu.comunimi.it

Computational Chemistry and Quantum Chemical Studies on 2 Furan 2 Yl Butanoic Acid

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules with high accuracy. biointerfaceresearch.com It is routinely applied to evaluate geometric and electronic properties, proving essential in studies of novel chemical reactions and mechanisms. biointerfaceresearch.com By modeling the electron density, DFT can determine molecular structures, energies, vibrational frequencies, and various other properties, offering insights that are complementary to experimental data. globalresearchonline.netmdpi.com

Conformational Analysis and Rotational Barriers

The flexibility of 2-(Furan-2-yl)butanoic acid arises from the rotation around several single bonds. A key aspect of its conformational analysis is the study of the potential energy surface (PES) associated with the rotation around the C-C bond connecting the furan (B31954) ring to the butanoic acid moiety and the C-C bonds within the side chain.

Computational studies on similar furan derivatives, such as 2-formylfuran, have shown that DFT methods can accurately predict the most stable conformers and the energy barriers separating them. researchgate.net For this compound, a relaxed PES scan would be performed by systematically varying the dihedral angles of interest. This process identifies energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation. The analysis would likely reveal the preference for specific orientations of the furan ring relative to the carboxylic acid group, driven by steric hindrance and potential intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) level of theory.

Conformer Dihedral Angle (O-C-C-C) Relative Energy (kcal/mol) Note
A (Global Minimum) ~180° (anti-periplanar) 0.00 Most stable conformation.
B ~60° (gauche) 1.25 Local minimum.
Rotational Barrier (A→B) ~120° 4.50 Energy required to rotate from conformer A to B.
C 0° (syn-periplanar) 5.80 Sterically hindered transition state.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. irjweb.com

For this compound, DFT calculations can map the distribution and energies of these frontier orbitals. It is anticipated that the HOMO would be predominantly localized on the electron-rich furan ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is expected to be centered around the electron-withdrawing carboxylic acid group, which would be the site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Value (eV) Description
EHOMO -6.58 Energy of the Highest Occupied Molecular Orbital. Associated with the electron-donating ability (nucleophilicity), primarily located on the furan ring.
ELUMO -0.95 Energy of the Lowest Unoccupied Molecular Orbital. Associated with the electron-accepting ability (electrophilicity), primarily located on the carboxyl group.
HOMO-LUMO Gap (ΔE) 5.63 Indicates high kinetic stability and low chemical reactivity.

Spectroscopic Parameter Prediction (e.g., NMR Shielding Constants, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of molecules. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR): The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding tensors. globalresearchonline.net These theoretical values can be converted into chemical shifts (δ) and compared with experimental spectra. Such calculations for this compound would predict the ¹H and ¹³C chemical shifts for each unique atom, helping to assign peaks in experimentally obtained spectra.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (carboxyl) 178.5
C-α (chiral center) 45.2
C-β 34.1
C-γ 13.8
C2 (furan, substituted) 155.0
C3 (furan) 110.7
C4 (furan) 108.2
C5 (furan) 142.5

Vibrational Frequencies (IR/Raman): Theoretical vibrational spectra can be computed by performing frequency calculations on the optimized molecular geometry. The resulting harmonic frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, this analysis would provide assignments for characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, C-O stretches, and the various ring vibrations of the furan moiety. globalresearchonline.net

Table 4: Selected Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level. Frequencies are scaled.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
O-H stretch 3450 Carboxylic acid hydroxyl group
C=O stretch 1725 Carboxylic acid carbonyl group
C=C stretch 1580, 1490 Furan ring stretching
C-O-C stretch 1250 Furan ring ether stretch
C-O stretch 1180 Carboxylic acid C-O stretch

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying intermediates and transition states that may be difficult to observe experimentally. nih.gov Studies on the reactions of similar molecules, such as the decarboxylation of butanoic acid on palladium surfaces or the hydroarylation of furan-propenoic acid derivatives, demonstrate the power of DFT in mapping complex reaction pathways. researchgate.netmdpi.com

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computationally, a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary mode corresponds to the atomic motion along the reaction coordinate, leading from reactant to product. For a reaction involving this compound, such as its esterification or decarboxylation, DFT would be used to optimize the geometry of the transition state and confirm its nature via vibrational analysis.

Energy Landscape Mapping

Table 5: Hypothetical Energy Profile for the Esterification of this compound with Methanol (B129727) Calculated relative energies (in kcal/mol).

Species Relative Energy (kcal/mol)
Reactants (Acid + Methanol) 0.0
Tetrahedral Intermediate -5.2
Transition State 1 (TS1) +15.7
Transition State 2 (TS2) +18.3
Products (Ester + Water) -2.1

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its behavior in various environments.

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions is crucial for understanding how this compound would behave in solution. The carboxylic acid group is capable of forming strong hydrogen bonds, both with itself to form dimers and with solvent molecules. The furan ring, with its oxygen heteroatom and π-electron system, can also participate in various non-covalent interactions.

In a hypothetical MD simulation, the interactions between this compound and different solvents (e.g., water, ethanol, or a non-polar solvent like hexane) would be examined. Key parameters that would be analyzed include:

Radial Distribution Functions (RDFs): To understand the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the this compound molecule.

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the carboxylic acid group and protic solvent molecules.

Solvation Free Energy: To determine the energetic favorability of dissolving the compound in a particular solvent.

These studies would be critical in predicting the solubility and reactivity of this compound in different chemical processes.

Adsorption Studies on Catalytic Surfaces

The adsorption of furan derivatives on catalytic surfaces is a significant area of research, particularly in the context of biomass conversion. While specific studies on this compound are lacking, research on similar molecules like furan and furoic acid provides a framework for how such studies would be conducted. github.io

Computational simulations, often employing Density Functional Theory (DFT) calculations, would be used to model the adsorption of this compound onto various catalytic surfaces, such as those of transition metals (e.g., Pd, Pt, Ni) or metal oxides (e.g., TiO₂, ZrO₂).

The primary goals of these simulations would be to:

Determine the most stable adsorption geometries: Identifying how the molecule orients itself on the catalyst surface. This could involve the carboxylic acid group interacting with the surface, the furan ring lying flat, or a combination of interactions.

Calculate the adsorption energy: To quantify the strength of the interaction between the molecule and the surface. A higher adsorption energy suggests a stronger bond.

Analyze the electronic structure of the adsorbed system: To understand how the electronic properties of both the molecule and the catalyst are altered upon adsorption, which is key to predicting catalytic activity.

For instance, studies on the adsorption of furan and hexanoic acid on zeolites have shown that hydrogen bonding with surface silanols plays a crucial role in the adsorption process. github.io Similar interactions would likely be important for this compound.

A hypothetical data table summarizing the findings of such a study might look like this:

Catalytic SurfaceMost Stable Adsorption SiteAdsorption Energy (eV)Key Interacting Atoms
Pd(111)Bridge Site-1.85O (carbonyl), C=C (furan)
Pt(111)Top Site-2.10O (hydroxyl), O (furan)
Ni(111)Hollow Site-2.50O (carbonyl), O (hydroxyl)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research for this compound is not available.

Future computational research is needed to specifically elucidate the molecular behaviors and catalytic interactions of this compound, which will be valuable for its potential applications in chemical synthesis and renewable energy.

Applications of 2 Furan 2 Yl Butanoic Acid As a Synthetic Synthon

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a chiral center, a carboxylic acid, and an aromatic furan (B31954) ring makes 2-(furan-2-yl)butanoic acid a valuable starting material for synthesizing intricate organic molecules. Its functional groups provide multiple reaction sites for building molecular complexity.

Building Block for Heterocyclic Scaffolds (e.g., Pyrroles, Pyrazoles, Lactones)

The furan moiety within this compound is a key precursor for constructing other heterocyclic systems through ring-transformation reactions. Furanones, which can be derived from furan-containing acids, are particularly useful intermediates in the synthesis of various biologically active heterocycles. nih.govbenthamscience.com For instance, the furan ring can be converted into different five- or six-membered heterocyclic structures.

One of the prominent applications is in the synthesis of lactones. The carboxylic acid function can participate in intramolecular cyclization reactions, and the furan ring can be modified to facilitate lactonization. sci-hub.se For example, oxidative cleavage and rearrangement of the furan ring are established methods for forming γ-lactones and related structures. organic-chemistry.org Derivatives of furan-2(5H)-one, which are structurally related to this compound, have been used to create a variety of lactone-containing compounds with applications in agrochemicals. researchgate.net

The furan ring can also be a precursor to other heterocycles like pyrroles and pyrazoles. The Paal-Knorr synthesis, for example, transforms 1,4-dicarbonyl compounds into furans, pyrroles, or thiophenes. Reversing this logic, the furan ring can be opened to a 1,4-dicarbonyl intermediate, which can then be condensed with amines or hydrazines to form substituted pyrroles or pyrazoles, respectively. Although direct conversion from this compound requires several steps, its furan core provides the necessary carbon skeleton for these transformations.

Target HeterocycleSynthetic StrategyKey Intermediate from Furan Precursor
LactonesOxidative ring opening followed by intramolecular cyclization (lactonization).γ-Keto acid or hydroxy acid
PyrrolesRing opening to a 1,4-dicarbonyl compound, followed by condensation with an amine (Paal-Knorr synthesis).1,4-Dicarbonyl compound
PyrazolesRing opening to a 1,4-dicarbonyl compound, followed by condensation with hydrazine.1,4-Dicarbonyl compound

Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Given that this compound possesses a chiral center at the alpha-position to the carboxyl group, it has the potential to be used as a resolving agent or as a scaffold for the synthesis of new chiral auxiliaries and ligands for asymmetric catalysis. researchgate.net

The general approach involves attaching the chiral furan derivative to a prochiral substrate. The steric and electronic properties of the furan-containing auxiliary then direct the approach of a reagent to one face of the molecule, leading to a high diastereomeric excess in the product. scielo.org.mxresearchgate.net After the stereoselective transformation, the auxiliary can be cleaved and potentially recovered. While Evans oxazolidinones are famous examples, derivatives of amino acids and other chiral acids are also widely used. sigmaaldrich.com The furan ring in such an auxiliary can offer additional coordination sites for metal catalysts or influence the steric environment through its planar structure.

Furthermore, the structure of this compound can be elaborated to form tridentate or other polydentate chiral ligands. researchgate.net For example, the carboxylic acid can be converted to an amide or ester bearing another coordinating group, while the furan ring could be functionalized to introduce a third binding site, such as a phosphine (B1218219) or an oxazoline. These ligands are crucial in transition-metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and aldol (B89426) reactions.

ApplicationRole of this compound MoietyExample Transformation
Chiral AuxiliaryTemporarily attached to a substrate to induce facial selectivity in a reaction.Asymmetric aldol reactions, Diels-Alder reactions, or alkylations.
Chiral LigandForms a chiral complex with a metal catalyst to create an asymmetric catalytic environment.Asymmetric hydrogenation, allylic alkylation, or hydrosilylation.

Functionalization Strategies for Material Science Precursors

The interest in biomass-derived platform chemicals for creating sustainable materials has positioned furan derivatives as key building blocks. nih.gov this compound, with its furan ring and carboxylic acid, is a candidate for derivatization into precursors for polymers and surface modification agents.

Polymer Monomer Derivations

Furan-based polymers, particularly polyesters derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as renewable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comrsc.orgnih.gov While this compound is a monofunctional acid and not directly suitable for polymerization, it can be chemically modified to produce difunctional monomers required for condensation polymerization.

Several strategies can be envisioned for this conversion:

Conversion to a Diol: The carboxylic acid group can be reduced to a primary alcohol. A second hydroxyl group can be introduced onto the furan ring or the butyl chain through various functionalization reactions, yielding a furan-containing diol for polyester (B1180765) or polyurethane synthesis.

Conversion to a Dicarboxylic Acid: A second carboxyl group can be introduced at the 5-position of the furan ring via reactions like Friedel-Crafts acylation followed by oxidation. This would create a substituted furan dicarboxylic acid monomer.

Conversion to a Hydroxy Acid: The existing carboxylic acid can be retained, and a hydroxyl group can be introduced elsewhere in the molecule, creating an A-B type monomer for self-condensation into a polyester.

These derived monomers can be polymerized with various co-monomers (e.g., ethylene (B1197577) glycol, adipic acid) to produce a range of furan-based polymers with potentially unique thermal and mechanical properties. researchgate.netresearchgate.net The presence of the butanoic side chain would likely impact polymer properties such as crystallinity, flexibility, and the glass transition temperature compared to polymers made from simpler furan monomers.

Target Monomer TypeRequired Derivatization of this compoundResulting Polymer Class (with co-monomer)
DiolReduction of -COOH to -CH₂OH; Introduction of a second -OH group.Polyesters (with a dicarboxylic acid), Polyurethanes (with a diisocyanate)
Dicarboxylic AcidIntroduction of a second -COOH group onto the furan ring.Polyesters (with a diol), Polyamides (with a diamine)
Hydroxy AcidIntroduction of an -OH group while retaining the original -COOH group.Polyesters (via self-condensation)

Surface Modification Agents

The functional groups of this compound make it a candidate for use as a surface modification agent, enabling the alteration of the physicochemical properties of various substrates, such as nanoparticles, metal oxides, and other polymers. researchgate.net The primary anchor for attaching the molecule to a surface is the carboxylic acid group.

This group can form strong covalent or coordinate bonds with a variety of surfaces:

Metal Oxides (e.g., TiO₂, ZnO, Al₂O₃): The carboxylate can bind to the metal centers on the oxide surface, forming a self-assembled monolayer.

Surfaces with Hydroxyl or Amine Groups: The carboxylic acid can be activated and reacted to form ester or amide linkages, covalently grafting the molecule to materials like cellulose, silica, or functionalized polymers. mdpi.com

Once attached, the exposed furan ring and the aliphatic chain modify the surface properties. The furan ring introduces aromaticity and potential for further reactions (e.g., Diels-Alder cycloadditions for cross-linking or further functionalization), while the butyl chain can increase the hydrophobicity of the surface. Such modifications can be used to improve interfacial adhesion in composites, control wetting properties, or provide a platform for the subsequent attachment of biomolecules.

Emerging Research Avenues and Methodological Advancements

Development of Novel Catalytic Systems for 2-(Furan-2-yl)butanoic Acid Synthesis

While direct catalytic routes to this compound are still an area of active development, research into the synthesis of other furan (B31954) carboxylic acids provides valuable insights into potential catalytic systems. The valorization of biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into valuable chemicals is a key focus. rsc.orgmdpi.comfrontiersin.org

One promising approach involves the selective oxidation of furfural derivatives. For instance, the oxidation of furfural to furoic acid has been achieved using various catalysts, including those based on gold, platinum, and palladium. rsc.orgrsc.org Ruthenium complexes have also been shown to be effective for the oxidation of furfural and HMF to their corresponding carboxylic acids, utilizing water as the formal oxidant. acs.orgnih.govresearchgate.net These catalytic systems could potentially be adapted for the synthesis of this compound, likely through a multi-step process involving C-C bond formation followed by oxidation or carboxylation strategies.

Another relevant area of research is the direct carboxylation of furan rings. The synthesis of 2,5-furandicarboxylic acid (FDCA) from 2-furoic acid using CO2 has been demonstrated, highlighting a sustainable and green route. researchgate.netrsc.org This type of C-H activation and carboxylation could, in principle, be applied to a furan ring bearing a butyl substituent at the 2-position.

Furthermore, the development of heterogeneous catalysts, such as zeolites and polyoxometalates, offers advantages in terms of catalyst recovery and process sustainability for the upgrading of furan derivatives. frontiersin.org Carbon-supported palladium catalysts have shown high efficiency in the selective hydrogenolysis of C-OH bonds in furan derivatives, a reaction type that could be part of a synthetic pathway to functionalized furan alkanoic acids. rsc.org The table below summarizes some of the catalytic systems investigated for the transformation of furan derivatives, which could be relevant for the synthesis of this compound.

Catalyst TypePrecursor MoleculeProductKey Features
Au, Pt, Pd catalystsFurfural, 5-Hydroxymethylfurfural (HMF)Furoic acid, 2,5-Furandicarboxylic acid (FDCA)High activity and selectivity in oxidation reactions. rsc.orgrsc.org
Ruthenium complexesFurfural, HMFFuroic acid, FDCAUtilizes water as an oxidant, produces H2 as a byproduct. acs.orgnih.govresearchgate.net
Carbon-supported Palladium (Pd/C)5-Hydroxymethyl-2-furancarboxylic acid (HMFA)5-Methyl-2-furancarboxylic acid (MFA)High efficiency for selective C-OH bond cleavage. rsc.org
Cesium Carbonate (Cs2CO3)2-Furoic acid2,5-Furandicarboxylic acid (FDCA)Enables direct carboxylation using CO2. researchgate.netrsc.org
Zeolites, PolyoxometalatesCarbohydrates, Furfural, HMFVarious furan derivativesHeterogeneous, reusable, and sustainable catalysts. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

In the field of furan chemistry, where a multitude of potential reaction pathways and catalytic systems exist, AI can be particularly valuable. By inputting the structure of this compound as a target, AI algorithms could retrospectively suggest potential starting materials and reaction sequences. Furthermore, for a given proposed reaction, such as the catalytic carboxylation of 2-butylfuran, machine learning models could predict the most effective catalyst and optimal conditions (temperature, pressure, solvent) to maximize the yield of the desired product. The use of in-situ sensors to generate large datasets from chemical reactions is a key enabler for the development of accurate machine learning models. chemai.io

Exploration of Sustainable and Green Chemical Processes

The principles of green chemistry are central to the modern chemical industry, and the synthesis of bio-based molecules like this compound is inherently aligned with these principles. nih.govrsc.orginstituteofsustainabilitystudies.com The focus is on developing processes that are environmentally benign, economically viable, and utilize renewable feedstocks.

A key aspect of green chemistry is the use of sustainable starting materials. Furan derivatives are typically derived from lignocellulosic biomass, which is an abundant and non-food-competing renewable resource. mdpi.comfrontiersin.org The conversion of biomass-derived furfural and HMF into a variety of valuable chemicals is a cornerstone of the bio-refinery concept. nih.govrsc.org

The development of catalytic processes that are highly selective and efficient contributes to the greenness of a synthesis. Catalysts that can be easily separated and reused, such as heterogeneous catalysts, are preferred. frontiersin.org Moreover, the use of environmentally friendly solvents, or even solvent-free reaction conditions, is a major goal. The direct carboxylation of furoic acid with CO2 is an excellent example of a green chemical process, as it utilizes a greenhouse gas as a C1 building block. researchgate.netrsc.org The principles of green chemistry applicable to the synthesis of furan derivatives are summarized in the following table.

Green Chemistry PrincipleApplication in Furan Derivative Synthesis
Use of Renewable FeedstocksStarting from biomass-derived furfural and HMF. mdpi.comfrontiersin.org
Atom EconomyDesigning reactions that maximize the incorporation of all materials into the final product, such as carboxylation with CO2. researchgate.netrsc.org
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones to reduce waste. rsc.orgacs.orgrsc.org
Safer Solvents and AuxiliariesUtilizing water or other green solvents, or performing reactions in solvent-free conditions. acs.orgnih.gov
Design for Energy EfficiencyDeveloping reactions that can be conducted at ambient temperature and pressure. rsc.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, advanced in-situ spectroscopic techniques are being increasingly employed. These methods allow for the real-time monitoring of chemical transformations as they occur, providing valuable kinetic and mechanistic data. rsc.org

For the synthesis of this compound and other furan derivatives, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be particularly insightful. dtic.milmdpi.comresearchgate.net For example, in-situ NMR can track the concentration of reactants, intermediates, and products over time, allowing for the determination of reaction kinetics and the identification of transient species. rsc.org This information is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Operando vibrational spectroscopy is another powerful tool for studying catalytic reactions under actual operating conditions. nih.gov This technique can provide information about the structure of the catalyst and the adsorbed species on its surface during the reaction. In the context of furan derivative synthesis, operando spectroscopy could be used to elucidate the mechanism of C-H activation on a catalyst surface or to understand how different reaction parameters influence catalyst activity and selectivity.

The data generated from these in-situ monitoring techniques can also be used to develop and validate the machine learning models discussed in the previous section, creating a synergistic relationship between experimental and computational approaches to reaction design and optimization. chemai.io

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.